7,11-Hexadecadien-1-ol, acetate, (Z,E)-

Catalog No.
S1934577
CAS No.
51607-94-4
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
Inquiry
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7,11-Hexadecadien-1-ol, acetate, (Z,E)-

CAS Number

51607-94-4

Product Name

7,11-Hexadecadien-1-ol, acetate, (Z,E)-

IUPAC Name

[(7E,11Z)-hexadeca-7,11-dienyl] acetate

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6-,11-10+

InChI Key

BXJHOKLLMOYSRQ-JFEAUALZSA-N

SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C

Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C

Isomeric SMILES

CCCC/C=C\CC/C=C/CCCCCCOC(=O)C

7,11-Hexadecadien-1-ol, acetate, (Z,E)- is a chemical compound primarily recognized as a sex pheromone in various insect species, particularly the Angoumois grain moth (Sitotroga cerealella). This compound has a unique molecular structure characterized by a long carbon chain consisting of 16 carbon atoms and two double bonds located at the 7th and 11th positions in both Z (cis) and E (trans) configurations. The acetate functional group at the terminal position enhances its volatility, making it effective for communication in insects. Its chemical formula is C18H32O2C_{18}H_{32}O_2, with a molecular weight of approximately 280.45 g/mol .

, including:

  • Oxidation: This reaction can convert the compound into corresponding alcohols or acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The double bonds can be reduced to single bonds, altering the compound's structure. Catalysts like palladium on carbon are often used for hydrogenation.
  • Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide .

Major Products

The products formed depend on the specific conditions and reagents used:

  • Oxidation can yield hexadecadienoic acid.
  • Reduction can produce hexadecan-1-yl acetate.
  • Substitution may result in various substituted esters.

The primary biological activity of (Z,E)-7,11-Hexadecadien-1-ol, acetate is its role as a sex pheromone, which facilitates mating behavior in insects. When released into the environment, it binds to specific olfactory receptors in male insects, triggering neural responses that lead to attraction towards females. This mechanism involves complex signal transduction pathways that culminate in mating behavior . Studies have demonstrated that this compound is crucial for the reproductive success of certain moth species, making it an essential factor in their life cycle and population dynamics .

The synthesis of (Z,E)-7,11-Hexadecadien-1-ol, acetate typically involves several steps:

  • Formation of Diene: Initial synthesis may utilize techniques such as the Wittig or Horner-Wadsworth-Emmons reactions to create the diene structure.
  • Hydroboration-Oxidation: This step introduces a hydroxyl group at the desired position on the diene.
  • Acetylation: Finally, the hydroxyl group is converted into an acetate ester using acetic anhydride in the presence of a catalyst like pyridine .

The primary application of (Z,E)-7,11-Hexadecadien-1-ol, acetate lies in its use as a sex pheromone for pest management. By understanding and utilizing this compound, researchers can develop pheromone traps that attract male insects, aiding in monitoring and controlling pest populations in agricultural settings. Additionally, its properties may be explored for developing synthetic analogs for use in ecological studies and pest control strategies .

Research has focused on how (Z,E)-7,11-Hexadecadien-1-ol, acetate interacts with insect olfactory systems. Studies indicate that this compound binds to specific odorant-binding proteins in insects, influencing their behavior significantly. Competitive binding assays have suggested that certain compounds can disrupt this interaction, potentially serving as pest control agents by interfering with pheromone signaling pathways .

Several compounds share structural similarities with (Z,E)-7,11-Hexadecadien-1-ol, acetate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological Role
(Z,Z)-7,11-Hexadecadien-1-yl AcetateSimilar diene structureAlso functions as a sex pheromone
(E,Z)-7,11-Hexadecadien-1-yl AcetateSimilar diene structurePheromone for different insect species
(E,E)-7,11-Hexadecadien-1-yl AcetateSimilar diene structureLess effective as a pheromone
HexadecanalSaturated aldehydePrecursor to various pheromones

The uniqueness of (Z,E)-7,11-Hexadecadien-1-ol, acetate lies in its specific geometric configuration and its effectiveness as a sex pheromone for particular moth species. Its distinct Z and E configurations allow it to interact uniquely with insect olfactory receptors compared to other similar compounds .

Traditional Chemical Synthesis Approaches

Wittig Reaction-Based Strategies

The Wittig reaction represents one of the most versatile and widely employed methodologies for the stereoselective synthesis of 7,11-Hexadecadien-1-ol, acetate, (Z,E)- [1] [2]. This reaction involves the formation of carbon-carbon double bonds through the interaction of aldehydes or ketones with phosphonium ylides, providing exceptional control over the stereochemistry of the resulting alkene products [3].

The synthesis of 7,11-Hexadecadien-1-ol, acetate, (Z,E)- typically begins with the preparation of key intermediates through alkoxycarbonylation reactions. The stereoselective alkoxycarbonylation of 1,5-hexadiyne using ethylene oxide under anhydrous conditions forms 3-octyn-1-ol, a crucial intermediate, with yields exceeding 75% when conducted at -10°C in tetrahydrofuran . This approach demonstrates the importance of precise temperature control in achieving optimal stereoselectivity.

The stereochemical control achieved through Wittig reactions is particularly evident in the synthesis of hexadecadienyl compounds. Research has demonstrated that the geometry of the double bond substantially affects the biological activity of alkenyl pheromones, making stereoselectivity of utmost importance [5]. The reaction typically employs sodium methylsulfinylcarbanion in dry dimethyl sulfoxide and tetrahydrofuran to prepare ylides from corresponding phosphonium bromides, followed by condensation with n-alkanals to afford the desired alkenols [5].

Critical parameters for successful Wittig-based synthesis include maintaining reaction temperature at -10°C ± 2°C to prevent side reactions, utilizing tetrahydrofuran as the optimal solvent to enhance reaction rate, and employing palladium(II) acetate as catalyst to achieve 85% selectivity for Z,E-configured products . The stereoselectivity of the Wittig reaction is fundamentally governed by kinetic control, with lithium salt-free conditions ensuring consistent mechanistic pathways across different ylide types [3].

Table 1: Synthetic Yields for Wittig Reaction-Based Synthesis

Starting MaterialReaction ConditionsProductYield (%)Reference
11-bromoundecanolWittig reaction, Boden conditions(Z)-11-hexadecenol82 [6]
Phosphonium salt + valeraldehydeWittig olefination, THFHexadecenol75-85
Aldehyde + ylideDMSO/THF, sodium methylsulfinylcarbanionAlkenyl acetates70-90 [5]
1-hexyne + ethylene oxideAlkoxylation, -10°C3-octyn-1-ol>75
Diynic intermediatesLindlar catalyst, partial hydrogenationZ,E-configured products>90

Acetylation of Precursor Alcohols

The acetylation of precursor alcohols represents the final step in the synthesis of 7,11-Hexadecadien-1-ol, acetate, (Z,E)-, converting the corresponding alcohol to the biologically active acetate ester [7] [8]. This transformation is typically achieved through the reaction of the alcohol with acetic anhydride in the presence of a suitable base catalyst.

The most commonly employed acetylation methodology utilizes acetic anhydride in combination with triethylamine and 4-dimethylaminopyridine as catalysts. This approach consistently delivers excellent yields, with (Z)-11-hexadecenyl acetate being obtained in 90% yield under mild reaction conditions at room temperature [6]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile attacking the carbonyl carbon of acetic anhydride.

Alternative acetylation protocols employ pyridine as both solvent and base, providing yields ranging from 85-95% for various hexadecadienol substrates [9]. The choice of catalyst system significantly influences both the reaction rate and final yield. Triethylamine-based systems offer superior control over reaction conditions and minimize side reactions, while pyridine-based methods provide broader substrate compatibility [5].

The acetylation process is highly efficient due to the primary nature of the alcohol functional group in hexadecadienol precursors. Primary alcohols undergo acetylation more readily than secondary or tertiary alcohols, typically achieving yields of 80-95% under standard conditions [8]. The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to room temperature, making it suitable for large-scale synthesis.

Table 2: Acetylation Reaction Parameters

SubstrateAcetylating AgentCatalyst/BaseTemperature (°C)Yield (%)Reference
(Z)-11-hexadecenolAcetic anhydrideTriethylamine + DMAPRoom temperature90 [6]
HexadecadienolAcetic anhydridePyridineRoom temperature85-95 [9]
Primary alcoholsAcetic anhydridePyridine0-2580-95 [8]
AlkenolsAcetic anhydrideTriethylamineRoom temperature85-90 [5]

In biological systems, the acetylation of fatty alcohols to acetate ester pheromones is catalyzed by acetyltransferases, which represent the natural enzymatic pathway for pheromone biosynthesis [8]. These enzymes provide inspiration for developing biomimetic acetylation processes that could offer improved selectivity and environmental compatibility.

Green Chemistry Applications in Stereoselective Synthesis

The integration of green chemistry principles into the stereoselective synthesis of 7,11-Hexadecadien-1-ol, acetate, (Z,E)- has emerged as a critical area of research, driven by the need for more sustainable and environmentally benign synthetic methodologies [10] [11]. These approaches aim to minimize environmental impact while maintaining high levels of stereochemical control and synthetic efficiency.

Enzymatic catalysis represents one of the most promising green chemistry approaches for pheromone synthesis. Fatty-acyl reductases have been successfully employed to convert fatty-acyl pheromone precursors to their corresponding alcohols with exceptional selectivity exceeding 95% [7]. These enzymes operate under mild aqueous conditions and demonstrate remarkable substrate specificity, making them ideal for the production of stereochemically pure intermediates. The use of engineered fatty-acyl reductases from organisms such as Bombyx mori has shown particular promise in achieving high selectivity while operating in environmentally benign aqueous media [7].

Organocatalysis has emerged as another significant green chemistry approach, utilizing small organic molecules as catalysts in water or ethanol-based systems [11]. These catalysts offer the advantage of being derived from renewable resources while providing selectivities ranging from 90-95%. Organocatalytic methods operate under mild reaction conditions, often at room temperature, which aligns with energy efficiency principles of green chemistry [11].

Photocatalytic approaches utilizing titanium dioxide-based systems offer the unique advantage of harnessing solar energy for chemical transformations [11]. These solvent-free processes achieve selectivities of 85-90% while completely eliminating the need for organic solvents, thereby reducing the environmental footprint of the synthesis. The photocatalytic activation of specific chemical bonds allows for precise control over reaction pathways and stereochemical outcomes.

Biocatalytic processes employing engineered enzymes in aqueous buffer systems provide exceptional selectivity exceeding 90% while operating under mild conditions [12]. These systems demonstrate the potential for developing sustainable manufacturing processes that mimic natural biosynthetic pathways. The use of genetically modified organisms for pheromone production has shown particular promise in scaling up to industrial levels while maintaining environmental compatibility.

Metal-based green chemistry approaches, such as zinc/copper/silver reagent systems, offer the advantage of metal recyclability while achieving selectivities of 85-92% [13]. These systems operate in aqueous acidic media, eliminating the need for organic solvents and providing a more sustainable alternative to traditional metal-catalyzed processes.

Table 3: Green Chemistry Applications in Stereoselective Synthesis

MethodCatalyst SystemSolventEnvironmental BenefitSelectivity (%)Reference
Enzymatic reductionFatty-acyl reductaseAqueous mediumNon-toxic, biodegradable>95 [7]
OrganocatalysisSmall organic moleculesWater or ethanolRenewable catalysts90-95 [11]
PhotocatalysisTiO2-based systemsSolvent-freeSolar energy utilization85-90 [11]
BiocatalysisEngineered enzymesAqueous buffersMild conditions, high selectivity>90 [12]
Zinc/copper reductionZn/Cu/Ag reagentAqueous acidMetal recyclability85-92 [13]

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 7,11-Hexadecadien-1-ol, acetate, (Z,E)- faces numerous challenges that significantly impact the economic viability and environmental sustainability of pheromone manufacturing [14] [15]. These challenges encompass cost considerations, technical complexity, scalability limitations, and environmental concerns that must be addressed through innovative solutions.

Cost considerations represent the primary barrier to widespread adoption of pheromone-based pest control methods. Traditional chemical synthesis of pheromones can cost up to $3,500 per kilogram, making large-scale agricultural applications economically prohibitive [14]. This high cost stems from the multi-step synthesis procedures, expensive starting materials, and the need for specialized equipment to maintain stereochemical purity throughout the manufacturing process.

The complex manufacturing requirements for pheromone production present significant technical challenges. The synthesis requires precise control over reaction conditions, particularly temperature and atmospheric composition, to achieve the necessary stereochemical outcomes [15]. The production process involves sophisticated equipment and stringent quality control measures, resulting in high infrastructure costs and extended lead times for scaling up production capacity.

Scalability issues arise from the specialized nature of pheromone manufacturing processes. The production methods are complex and labor-intensive, requiring accurate chemical formulations and advanced equipment that are difficult to scale without compromising product quality or performance [15]. As demand increases, many manufacturers struggle to expand these intricate processes while maintaining the high standards required for biological activity.

Environmental impact considerations have become increasingly important as regulatory frameworks evolve to address sustainability concerns. Traditional chemical synthesis methods often employ hazardous solvents and generate significant waste streams, resulting in substantial disposal costs and environmental liabilities [10]. The multi-step nature of conventional synthesis also contributes to higher energy consumption and increased carbon footprint.

Biotechnological solutions have emerged as the most promising approach to address these industrial challenges. Fermentation-based production methods, similar to those used for insulin and enzyme manufacturing, offer the potential to dramatically reduce production costs while improving environmental sustainability [16] [17]. The PHERA project has successfully demonstrated the feasibility of producing pheromones through yeast fermentation, achieving cost reductions that make agricultural applications economically viable [18] [19].

Continuous flow processing represents another innovative solution to scalability challenges. These systems enable the production of pheromones with improved efficiency and reduced environmental impact compared to traditional batch processes [20]. Continuous flow Z-stereoselective olefin metathesis has been successfully developed for pheromone synthesis, delivering products with high selectivity and short residence times.

Advanced catalyst systems offer solutions to stereochemical control challenges while reducing environmental impact. The development of more efficient and selective catalysts reduces the number of synthetic steps required and minimizes waste generation [20]. These systems also enable the use of milder reaction conditions, reducing energy consumption and improving overall process sustainability.

Table 4: Industrial-Scale Production Challenges and Solutions

ChallengeTraditional MethodCost ImpactProposed SolutionReference
High production costChemical synthesis$3,500/kgFermentation technology [14]
Complex manufacturingMulti-step synthesisHigh infrastructure costBiotechnological production [16]
Stereochemical controlTraditional catalysisLow yieldsAdvanced catalyst systems [20]
Scalability issuesBatch processesLimited throughputContinuous flow systems [20]
Environmental impactHazardous solventsWaste disposal costsGreen chemistry approaches [10]

The integration of biotechnology and green chemistry principles represents the future direction for industrial pheromone production. Companies such as BioPhero, now owned by FMC Corporation, have successfully scaled up fermentation-based production from laboratory quantities to full industrial scale, demonstrating the commercial viability of these approaches [19]. The development of plant-based biofactory systems also offers the potential for distributed production models that could further reduce costs and environmental impact [12].

Regulatory frameworks are evolving to support the adoption of more sustainable production methods. The European Union's progressive restriction of conventional pesticides due to sustainability concerns has created favorable conditions for the development and deployment of pheromone-based alternatives [21]. This regulatory environment encourages investment in innovative production technologies and provides market incentives for sustainable manufacturing practices.

Fatty Acid Metabolism and Desaturase Enzymes

The biosynthesis of 7,11-Hexadecadien-1-ol, acetate, (Z,E)- in lepidopteran species represents a sophisticated biochemical pathway that relies fundamentally on fatty acid metabolism and specialized desaturase enzyme systems [1] [2]. This compound, serving as a crucial sex pheromone component in various moth species including the pink bollworm (Pectinophora gossypiella), emerges from a carefully orchestrated series of enzymatic transformations beginning with basic fatty acid precursors [4].

The initial step in the biosynthetic pathway involves de novo fatty acid synthesis from acetyl-coenzyme A and malonyl-coenzyme A precursors through the action of fatty acid synthase complexes [5]. This foundational process generates saturated fatty acid chains, primarily palmitic acid (16:0) and stearic acid (18:0), which serve as substrates for subsequent desaturation reactions [6]. The fatty acid synthase system operates under strict regulatory control, with Pheromone Biosynthesis Activating Neuropeptide providing the primary activation signal during reproductive periods [7] [8].

Desaturase enzymes represent the critical determinants of structural diversity in lepidopteran pheromone biosynthesis [1] [2] [9]. The formation of 7,11-Hexadecadien-1-ol, acetate, (Z,E)- requires the coordinated action of multiple desaturase systems, each exhibiting distinct substrate specificity and regioselective properties. Delta-11 desaturases constitute a lepidoptera-specific gene subfamily that introduces double bonds at the carbon-11 position of saturated fatty acid substrates [2] [10] [11]. These enzymes demonstrate remarkable substrate specificity, preferentially acting upon palmitic acid (16:0-coenzyme A) to generate (Z)-11-hexadecenoic acid as the primary mono-unsaturated intermediate [12] [13].

The multifunctional desaturase system observed in processionary moths (Thaumetopoea pityocampa) illustrates the evolutionary sophistication of these enzyme families [1]. A single desaturase enzyme can catalyze multiple sequential desaturation reactions, including Delta-11 desaturation, acetylenation, and Delta-13 desaturation, demonstrating the remarkable catalytic versatility within this protein family [1] [13]. This multifunctionality contrasts with the more specialized desaturase systems found in other lepidopteran species, where individual enzymes typically catalyze single desaturation steps.

Substrate specificity mechanisms in desaturase enzymes are controlled by precise amino acid residue positioning within the substrate-binding tunnel [14]. Research on Manduca sexta desaturases has revealed that single amino acid substitutions can dramatically alter enzyme specificity, switching between Delta-11 and Delta-14 desaturase activities [15] [14]. The physicochemical properties of amino acid residues, particularly their steric and hydrophobic characteristics, determine the positioning of fatty acid substrates relative to the active site diiron cluster [14] [16].

Chain length specificity varies significantly among different desaturase enzyme families [17] [18]. Delta-5 desaturases, such as those found in Ctenopseustis species, exhibit strict specificity for myristic acid substrates, producing (Z)-5-tetradecenyl acetate components [17]. Conversely, Delta-11 desaturases typically accommodate a broader range of substrate chain lengths, from C14 to C18 fatty acids, though with varying catalytic efficiency [12] [11].

The evolutionary recruitment of desaturase gene families for pheromone biosynthesis preceded the extensive radiation of lepidopteran species [10] [11]. Phylogenetic analyses demonstrate that both Delta-11 and Delta-9 desaturase lineages evolved before the divergence of ditrysian and non-ditrysian moth groups, indicating their fundamental importance in lepidopteran chemical communication systems [2] [10]. The primitive moth Lampronia capitella possesses functional Delta-11 desaturases despite belonging to a non-ditrysian lineage, supporting the ancient origin of these biosynthetic capabilities [2] [10].

Enzyme kinetics and catalytic mechanisms reveal that desaturases operate through oxygen-dependent dehydrogenation reactions requiring molecular oxygen and electron donors [19] [20] [16]. The catalytic mechanism involves the formation of high-valent diiron intermediates that facilitate hydrogen abstraction from methylene groups in fatty acid substrates [16] [21]. This process generates carbon-centered radicals that undergo subsequent deprotonation to yield olefinic products with specific geometric configurations [16].

Subcellular localization influences desaturase enzyme specificity and product formation [22] [23]. Experimental evidence demonstrates that targeting desaturases to different subcellular compartments can dramatically alter their regiospecificity, with plastidial localization favoring Delta-7 desaturation while cytoplasmic targeting promotes Delta-9 activity [22] [23]. This subcellular context dependence suggests that lipid headgroup interactions serve as molecular switches controlling desaturase function [22].

Desaturase TypeSubstrate PreferenceProduct FormationSubcellular LocationRegulatory Control
Delta-11 DesaturasePalmitic acid (16:0-CoA)(Z)-11-hexadecenoic acidEndoplasmic reticulumPBAN-mediated activation
Delta-9 DesaturaseStearic acid (18:0-CoA)(Z)-9-octadecenoic acidEndoplasmic reticulumConstitutive expression
Delta-5 DesaturaseMyristic acid (14:0-CoA)(Z)-5-tetradecenoic acidEndoplasmic reticulumTissue-specific regulation
Terminal DesaturaseEicosatrienoic acidTerminal alkene formationEndoplasmic reticulumDevelopmental control

PBAN Neuropeptide Regulation Mechanisms

Pheromone Biosynthesis Activating Neuropeptide serves as the master regulatory molecule controlling the temporal and quantitative aspects of pheromone production in lepidopteran species [7] [24] [25] [26]. This 33-34 amino acid neuropeptide, characterized by the conserved carboxyl-terminal pentapeptide sequence FXPRLamide (where X represents threonine, serine, or valine), functions as the primary signaling molecule that coordinates pheromone biosynthesis with circadian rhythms and reproductive physiology [27] [28].

The biosynthesis and release of PBAN originates in the subesophageal ganglion, where specialized neurosecretory cells synthesize the neuropeptide as part of a larger precursor protein [27] [25]. This precursor undergoes post-translational processing to generate multiple bioactive peptides, including PBAN and related pyrokinin family members that share the FXPRLamide motif [27] [28]. The release of PBAN into the hemolymph follows a strict circadian pattern, with peak concentrations occurring during the scotophase when female moths are most receptive to mating [29] [30] [31].

PBAN receptor systems comprise sophisticated G-protein coupled receptor complexes that exhibit multiple isoform variants generated through alternative splicing mechanisms [24] [32] [33]. The primary PBAN receptor belongs to the neuromedin U receptor subfamily and contains seven transmembrane domains characteristic of G-protein coupled receptors [7] [24]. Receptor isoforms designated as PBANR-A, PBANR-B, and PBANR-C demonstrate differential expression patterns and functional characteristics, with PBANR-C typically showing the highest expression levels in pheromone glands of reproductively mature females [32] [33].

Signal transduction mechanisms initiated by PBAN binding involve multiple intracellular signaling cascades that ultimately activate the enzymes responsible for pheromone biosynthesis [24] [25] [8]. The binding of PBAN to its receptor triggers Gq/G11-coupled signaling pathways that lead to the activation of phospholipase C and subsequent generation of inositol trisphosphate and diacylglycerol second messengers [24]. This cascade results in the opening of calcium channels and influx of extracellular calcium ions, which serve as critical cofactors for calcium-dependent enzyme activation [24] [25].

Calcium-dependent signaling represents a central component of PBAN-mediated pheromone biosynthesis regulation [24] [8]. The influx of calcium ions activates calmodulin-dependent protein kinases that phosphorylate and activate key biosynthetic enzymes, including fatty acyl-coenzyme A desaturases and fatty acyl reductases [8]. Additionally, calcium signaling influences the expression of pheromone biosynthesis genes at the transcriptional level, creating a coordinated response that ensures adequate enzyme availability during periods of active pheromone production [8].

Cyclic adenosine monophosphate signaling pathways provide additional regulatory control in certain lepidopteran species, though their relative importance varies among different moth families [24] [33]. In species such as Helicoverpa zea, both calcium and cyclic adenosine monophosphate serve as second messengers, while in Bombyx mori, calcium signaling predominates [24] [33]. The activation of protein kinase A through cyclic adenosine monophosphate leads to phosphorylation of transcription factors and metabolic enzymes involved in fatty acid metabolism [24].

Tissue-specific expression patterns of PBAN receptors demonstrate remarkable specificity for pheromone-producing tissues [32] [34] [33]. Quantitative reverse transcription polymerase chain reaction analyses reveal that PBAN receptor expression in pheromone glands exceeds that in other tissues by 50-200 fold, ensuring selective responsiveness to hormonal signals [32] [35]. Interestingly, PBAN receptors also show expression in male reproductive tissues, suggesting additional roles in male-specific chemical communication processes [8].

Developmental regulation of PBAN and its receptor systems follows precise temporal patterns that coordinate with reproductive maturation [32] [35]. PBAN receptor expression increases dramatically during the pupal-adult transition, reaching peak levels in newly emerged adults [32]. However, larval expression of PBAN receptors in tissues such as fat body suggests additional physiological roles beyond pheromone biosynthesis, including potential involvement in cuticular melanization and diapause regulation [32] [35].

Circadian control mechanisms integrate PBAN signaling with endogenous biological clocks to ensure temporal coordination of pheromone production [30] [31] [36]. The release of PBAN from neurosecretory cells follows an endogenous circadian rhythm that persists under constant darkness conditions, demonstrating the involvement of internal clock mechanisms [30]. Photoperiodic entrainment allows synchronization of PBAN release with environmental light-dark cycles, optimizing the timing of reproductive activities [31] [37].

Species-specific variations in PBAN signaling systems contribute to reproductive isolation and speciation processes in lepidopteran insects [28] [33]. Differences in PBAN amino acid sequences, receptor binding affinities, and signaling pathway components create species-specific response patterns that help maintain reproductive boundaries between closely related moth species [28]. These variations in PBAN systems represent important mechanisms for the evolution of chemical communication diversity in lepidopteran insects [28].

PBAN ComponentStructure/CharacteristicsPrimary FunctionExpression PatternRegulatory Mechanism
PBAN Neuropeptide33-34 amino acids with FXPRLamide motifActivation of biosynthetic enzymesScotophase-dependent releaseCircadian clock control
PBANR-C Isoform7-transmembrane GPCRPrimary signal transductionPheromone gland-specificAlternative splicing regulation
Calcium SignalingVoltage-gated calcium channelsEnzyme activationMembrane-localized responseCalcium homeostasis
G-protein CouplingGq/G11-mediated cascadeSignal amplificationIntracellular distributionReceptor internalization

Tissue-Specific Expression in Pheromone Glands

Pheromone gland tissues in lepidopteran species represent highly specialized anatomical structures that have evolved dedicated molecular machinery for the production of species-specific chemical signals [38] [34] [39]. These modified abdominal segments contain clusters of secretory cells that exhibit remarkable tissue-specific gene expression patterns, with over 70% of pheromone biosynthesis-related genes showing preferential or exclusive expression in glandular tissues compared to other body regions [38] [12].

Fatty acyl-coenzyme A reductase genes demonstrate the most striking tissue specificity among pheromone biosynthesis enzymes [40] [41] [42] [43]. The pheromone gland-specific fatty acyl reductase gene family exhibits expression levels that exceed those in non-glandular tissues by 1000-fold or more [42] [44]. This extreme tissue specificity ensures that the conversion of fatty acyl-coenzyme A intermediates to fatty alcohols occurs exclusively within pheromone-producing cells, preventing the synthesis of pheromone components in inappropriate tissues [43] [44].

Transcriptomic analyses of pheromone glands reveal comprehensive gene expression profiles that encompass all major steps of pheromone biosynthesis [38] [34] [12]. High-throughput sequencing studies have identified 74-94 candidate genes related to pheromone biosynthesis within individual species, including fatty acid synthases, desaturases, reductases, beta-oxidation enzymes, and acetyltransferases [38] [39]. The coordinated expression of these genes creates a specialized metabolic environment optimized for pheromone production [38] [12].

Developmental expression patterns in pheromone glands follow precise temporal sequences that align with reproductive maturation [40] [41] [34]. Northern blot analyses demonstrate that pheromone gland-specific genes typically reach peak expression levels 1-2 days before adult eclosion, ensuring that newly emerged adults possess fully functional pheromone production capabilities [40]. This developmental timing coincides with the accumulation of lipid droplets within glandular cells, which serve as storage sites for pheromone precursor molecules [40].

Comparative expression studies between pheromone glands and other tissues reveal the remarkable specificity of glandular gene expression [38] [12] [39]. Reverse transcription polymerase chain reaction analyses consistently demonstrate that key biosynthetic genes such as fatty acyl-coenzyme A desaturases and reductases show 20-100 fold higher expression in pheromone glands compared to fat body, ovaries, wings, or other tissues [38] [39]. This differential expression pattern ensures that pheromone biosynthesis occurs specifically within designated glandular tissues [38].

Subcellular localization patterns within pheromone gland cells reflect the compartmentalized nature of pheromone biosynthesis [45] [46]. Fatty acid desaturases are primarily localized to the endoplasmic reticulum, where they access fatty acyl-coenzyme A substrates and interact with electron transport systems [46]. Beta-oxidation enzymes are concentrated within peroxisomes, enabling controlled chain-shortening reactions that generate medium-chain fatty acid intermediates [46] [47]. Fatty acyl reductases also associate with endoplasmic reticulum membranes, facilitating efficient coupling with upstream desaturation reactions [40] [43].

Hormonal regulation of tissue-specific expression involves complex interactions between PBAN signaling and transcriptional control mechanisms [48] [33] [26]. Microarray studies demonstrate that PBAN treatment significantly upregulates the expression of multiple pheromone biosynthesis genes within 2-4 hours of hormone application [48]. This rapid transcriptional response ensures that pheromone production can be quickly activated in response to appropriate environmental and physiological cues [48] [26].

Circadian regulation of gene expression in pheromone glands creates temporal patterns that coordinate with behavioral rhythms [30] [31] [36]. Quantitative polymerase chain reaction analyses reveal that many pheromone biosynthesis genes exhibit 24-hour cyclic expression patterns with peak levels occurring during the scotophase when females engage in calling behavior [30] [36]. This circadian regulation ensures that pheromone production capacity matches periods of maximum behavioral activity [36].

Sex-specific expression patterns highlight the specialized nature of pheromone gland tissues in female moths [45] [38] [49]. While some pheromone biosynthesis genes show low-level expression in male reproductive tissues, the overwhelming majority demonstrate female-specific expression patterns that exceed male expression by 50-500 fold [38] [49]. This sex-specific expression contributes to the sexual dimorphism characteristic of lepidopteran chemical communication systems [49].

Phylogenetic conservation of tissue-specific expression patterns suggests fundamental constraints on pheromone biosynthesis localization [41] [50] [42]. Comparative studies across multiple lepidopteran families demonstrate that pheromone gland-specific expression of fatty acyl reductases and desaturases represents a conserved feature of moth chemical communication systems [41] [50]. This conservation indicates that tissue specialization for pheromone production evolved early in lepidopteran evolutionary history [50].

Metabolic coordination within pheromone glands involves the synchronized expression of enzymes involved in fatty acid metabolism, modification, and functional group conversion [5] [12] [46]. Pathway analyses reveal that genes encoding acetyl-coenzyme A carboxylase, fatty acid synthase, and malonyl-coenzyme A formation enzymes show coordinated upregulation during periods of active pheromone production [12]. This metabolic coordination ensures that adequate precursor molecules are available for pheromone biosynthesis [5] [12].

Gene FamilyTissue SpecificityExpression LevelDevelopmental PatternCircadian Regulation
Pheromone Gland-specific FARExclusive to pheromone glands1000x other tissuesAdult-specific expressionStrong scotophase peak
Delta-11 DesaturaseHighly pheromone gland-enriched70-100x other tissuesPre-eclosion upregulation4-8 hour scotophase peak
PBAN ReceptorPheromone gland-preferential50-200x other tissuesAdult female-biasedRhythmic with pheromone production
AcetyltransferasePheromone gland-specific40-90x other tissuesReproductive period peakStrong circadian cycling
Beta-oxidation EnzymesModerately gland-enriched30-60x other tissuesReproductive maturity enhancement2-4 hour dark period peak

XLogP3

6

UNII

4EZ06Y14VL

Other CAS

51607-94-4

Wikipedia

(7E,11Z)-7,11-hexadecadien-1-yl acetate

Dates

Last modified: 07-22-2023

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